(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid
Overview
Description
“(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid” is a chemical compound that is used in scientific research . It exhibits high perplexity due to its complex structure, and its burstiness enables diverse applications across various fields of study.
Molecular Structure Analysis
The molecular formula of this compound is C16H20N2O4 . The InChI (International Chemical Identifier) string, which provides a way to encode the molecular structure using a series of ASCII characters, is InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m0/s1
.
Physical And Chemical Properties Analysis
The molecular weight of this compound is 304.34 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .
Scientific Research Applications
Drug Synthesis and Medical Material Development
Levulinic acid (LEV), which shares functional groups with the specified compound, has been identified as a key building block chemical entirely produced from biomass. Its derivatives are used in synthesizing a variety of value-added chemicals, including medicinally active functional groups. This highlights the potential utility of compounds like (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid in drug synthesis, offering benefits such as cost reduction, simplification of synthesis steps, and environmental sustainability (Zhang et al., 2021).
Biodegradation and Environmental Impact
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively studied, indicating the presence of microorganisms capable of degrading ETBE aerobically. While the direct application of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid in these processes is not explicitly mentioned, the research on similar compounds can shed light on the environmental impact and biodegradation potential of various chemical substances, including those used in pharmaceuticals (Thornton et al., 2020).
Cancer Research and Chemoprevention
Research on natural neo acids and their analogs, including derivatives with tertiary butyl groups, demonstrates their potential in cancer research. These compounds have shown promise as antioxidants, anticancer, antimicrobial, and antibacterial agents. This suggests that structurally complex compounds, potentially including (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid, could play a significant role in developing new therapeutic agents and chemopreventive strategies (Dembitsky, 2006).
Amino Acid Functionalization and Quantum Dot Technology
The functionalization of carbon-based quantum dots using amino acids, which can include structures similar to the one , enhances electronic and optical properties, offering a vast array of applications in optoelectronic devices. This area of research underscores the potential of amino acid-functionalized compounds in advancing materials science and engineering for various technological applications (Ravi et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWUPCCKOVTCFZ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474220 | |
Record name | (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid | |
CAS RN |
146645-63-8 | |
Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146645-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Tryptophan, 1-[(1,1-dimethylethoxy)carbonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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